REACTION_CXSMILES
|
[Mg].[Br-].C(OCC)C.[CH2:8](Br)[CH:9]=[CH2:10].[CH3:12][C:13]1([CH3:23])[CH2:19][CH2:18][CH2:17][CH2:16][C:15]([CH3:21])([CH3:20])[C:14]1=[O:22]>>[CH2:10]([C:14]1([OH:22])[C:15]([CH3:21])([CH3:20])[CH2:16][CH2:17][CH2:18][CH2:19][C:13]1([CH3:23])[CH3:12])[CH:9]=[CH2:8]
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
21.29 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C(CCCC1)(C)C)=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a dropping funnel
|
Type
|
CUSTOM
|
Details
|
to remove moisture from the flask
|
Type
|
CUSTOM
|
Details
|
in 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling to 15° C. or below on an iced water bath
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
while keeping at 15° C. or below
|
Type
|
ADDITION
|
Details
|
Thereafter, the reaction mixture was treated in the same manner as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(C(CCCCC1(C)C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.03 g | |
YIELD: PERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |